molecular formula C16H19FN4O3 B2697221 2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one CAS No. 2097927-31-4

2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one

Cat. No.: B2697221
CAS No.: 2097927-31-4
M. Wt: 334.351
InChI Key: WBYFOVRJDQWPMG-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one features a 4-fluorophenoxy group connected via an ethanone linker to a pyrrolidine ring substituted with a 4-(methoxymethyl)-1,2,3-triazole moiety. This structure combines fluorinated aromaticity, a flexible pyrrolidine scaffold, and a polar methoxymethyl group on the triazole, which may enhance solubility and target binding.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-23-10-13-8-21(19-18-13)14-6-7-20(9-14)16(22)11-24-15-4-2-12(17)3-5-15/h2-5,8,14H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYFOVRJDQWPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • Molecular Targets: : The compound interacts with specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : It can inhibit or activate signaling pathways, impacting cellular functions. The 4-fluorophenoxy group often interacts with the hydrophobic pockets of proteins, while the triazole ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The following table summarizes structural analogs from the evidence, highlighting differences in core scaffolds, substituents, and functional groups:

Compound Name Core Structure Substituents Key Features
Target Compound Ethanone-pyrrolidine-triazole 4-fluorophenoxy, 4-(methoxymethyl)-1H-1,2,3-triazole Methoxymethyl enhances polarity; pyrrolidine confers conformational flexibility
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}ethanone () Ethanone-piperazine-triazolopyrimidine 2-fluorophenoxy, 4-methylphenyl-triazolopyrimidine Piperazine increases basicity; triazolopyrimidine core may enhance π-stacking
1-(3-Chloro-4-fluorophenyl-triazolyl)ethanone () Ethanone-triazole 3-chloro-4-fluorophenyl, methyl-triazole Chloro substituent increases lipophilicity; simpler triazole scaffold
2-(2,4-Difluorophenyl-triazolylthio)-1-phenylethanone () Ethanone-triazole thioether 2,4-difluorophenyl, phenylsulfonyl Thioether linkage improves metabolic stability; sulfonyl group aids crystallinity
3-(4-Fluoroanilino)-1-(pyrazolyl)but-2-en-1-one () Pyrazole-enone 4-fluoroanilino, hydroxy-methylpyrazole Enone system enables Michael addition reactivity; pyrazole core favors H-bonding

Comparative Analysis

Fluorinated Aromatic Groups
  • The 4-fluorophenoxy group in the target compound is structurally similar to the 2-fluorophenoxy group in but differs in substitution position, which could alter steric and electronic interactions with targets.
Triazole Modifications
  • The methoxymethyl substituent on the triazole in the target compound contrasts with the methylphenyl group in and the chloro-fluorophenyl group in . The methoxymethyl group likely improves aqueous solubility, whereas lipophilic groups (e.g., chloro, methylphenyl) may enhance membrane permeability .
Scaffold Flexibility

Implications for Drug Design

Solubility vs. Permeability : The methoxymethyl group in the target compound balances polarity, addressing a common challenge in fluorinated aromatic systems. However, analogs with lipophilic groups (e.g., ) may exhibit better blood-brain barrier penetration .

Target Selectivity : The pyrrolidine-triazole scaffold could interact with enzymes or receptors requiring flexible binding sites, such as kinases or GPCRs. In contrast, rigid scaffolds like triazolopyrimidines () may favor targets with flat binding pockets .

Metabolic Stability : The ether linkage in the target compound may resist hydrolysis better than the thioether in , though direct comparative studies are lacking .

Biological Activity

2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a fluorophenoxy group and a triazole moiety, which are known to impart various biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating strong inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was validated in xenograft models, where it significantly reduced tumor size compared to controls.

Insecticidal Activity

The compound has also been assessed for its insecticidal properties. It displayed effectiveness against common agricultural pests, suggesting potential applications in agrochemicals. The mode of action involves neurotoxic effects leading to paralysis and death in targeted insect species.

Table 1: Summary of Biological Activities

Activity TypeEfficacyMechanism of ActionReference
AntimicrobialStrong against bacteriaDisruption of cell wall synthesis
AnticancerInduces apoptosisActivation of caspase pathways
InsecticidalEffective against pestsNeurotoxic effects leading to paralysis

Case Study: Anticancer Efficacy

In a specific case study involving human breast cancer cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations (IC50 values were established). The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Comparative Study: Insecticidal Activity

A comparative analysis was conducted with several known insecticides. The results demonstrated that this compound exhibited superior efficacy against target pests when compared to traditional agents. This suggests its potential as an environmentally friendly alternative in pest management strategies.

Scientific Research Applications

The compound 2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article explores its applications, synthesizing insights from diverse sources and presenting data in a structured manner.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. Triazole derivatives are known for their effectiveness against a range of bacteria and fungi. For instance, studies have shown that triazole-containing compounds can inhibit the growth of resistant bacterial strains, making them valuable in developing new antibiotics .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Triazoles have been reported to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that similar compounds can inhibit specific cancer cell lines, suggesting that further research into this compound could yield promising anticancer agents .

Neurological Applications

Given the presence of the pyrrolidine structure, there is potential for neuropharmacological applications. Pyrrolidine derivatives are often explored for their effects on neurotransmitter systems, particularly in treating conditions like depression and anxiety. The unique combination of functional groups in this compound may enhance its ability to cross the blood-brain barrier and interact with neurological targets .

Characterization Techniques

Characterization of this compound is crucial to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure.
  • Mass Spectrometry (MS) provides information on molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy helps identify functional groups present in the compound.

Case Study 1: Antimicrobial Screening

A study conducted on various triazole derivatives demonstrated that compounds structurally related to This compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that similar triazole derivatives could inhibit cell growth significantly compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . Further exploration into this compound could provide insights into its efficacy against specific cancer types.

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